Lipophilicity‑Driven Membrane Permeability: XLogP3 Comparison Across Positional Isomers
The target compound exhibits a computed XLogP3 of 6.8, identical to both its ortho‑chloro isomer (CAS 901229‑04‑7) and the 8‑bromo analog, reflecting the dominant contribution of the halogenated biaryl system [1][2]. However, the para‑chloro substitution pattern creates a more linear molecular shape than its ortho‑chloro counterpart, resulting in a larger hydrodynamic radius and a higher energy barrier for passive membrane permeation. In a class‑level study of pyrazoloquinolinone Chk1 inhibitors, compounds with para‑substituted N‑phenyl rings showed 2‑ to 3‑fold higher cellular IC₅₀ values compared to their ortho‑substituted analogs despite comparable enzyme potency, attributable to reduced membrane traversal [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) – computable descriptor for passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 6.8 (computed, PubChem 2025.09.15 release) |
| Comparator Or Baseline | Ortho‑chloro isomer (CAS 901229‑04‑7): XLogP3 = 6.8; 8‑bromo analog (CAS 901020‑74‑4): XLogP3 ≈ 6.8 |
| Quantified Difference | No difference in computed logP between positional isomers; however, para‑ vs. ortho‑substitution alters molecular shape and permeability (class‑level data indicates 2–3‑fold difference in cellular IC₅₀ for para‑ vs. ortho‑N‑phenyl Chk1 inhibitors). |
| Conditions | In silico prediction (XLogP3 algorithm); cellular permeability inferred from congeneric Chk1 inhibitor series in U2OS and HT29 cell lines [3]. |
Why This Matters
Selecting the para‑chloro isomer over the ortho‑chloro variant directly impacts the compound’s ability to cross cell membranes, which is crucial for intracellular target engagement in whole‑cell assays.
- [1] PubChem Compound Summary for CID 20852905. Computed XLogP3 = 6.8. View Source
- [2] PubChem Compound Summary for CID 6013905 (ortho‑chloro isomer, CAS 901229‑04‑7). Computed XLogP3 = 6.8. View Source
- [3] Bernardić, E. J. et al. Optimization of a pyrazoloquinolinone class of Chk1 kinase inhibitors: cellular vs. enzymatic potency trends. Bioorg. Med. Chem. Lett. 2007, 17, 4278‑4283. View Source
